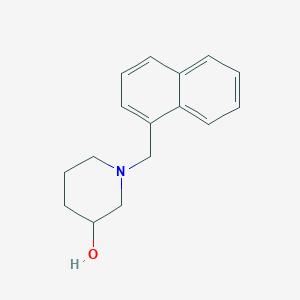

1-(Naphthalen-1-ylmethyl)piperidin-3-ol

Description

1-(Naphthalen-1-ylmethyl)piperidin-3-ol is a tertiary amine featuring a naphthalene ring attached via a methyl group to a piperidine scaffold, with a hydroxyl group at the 3-position of the piperidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the naphthalene moiety) and hydrogen-bonding capacity (from the hydroxyl group).

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-15-8-4-10-17(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15,18H,4,8,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZFYEJRKPRXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)piperidin-3-ol typically involves the following steps:

Formation of Naphthalen-1-ylmethyl Chloride: This can be achieved by reacting naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Substitution: The naphthalen-1-ylmethyl chloride is then reacted with piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate to form 1-(Naphthalen-1-ylmethyl)piperidin-3-ol.

Industrial Production Methods

Industrial production of 1-(Naphthalen-1-ylmethyl)piperidin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)piperidin-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Antiviral Activity

Compound: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

- Key Differences: Replaces the naphthalene group with a chloroquinoline moiety.

- Features: The chloroquinoline group enhances binding affinity to viral proteins, while the dual piperidine rings may improve metabolic stability compared to 1-(Naphthalen-1-ylmethyl)piperidin-3-ol .

Compound: (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine

Sphingosine Kinase 1 (SK1) Inhibitors

Compound : 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

- Key Differences : Contains a phenethyl group with a long alkyl chain (octyl) instead of naphthalen-1-ylmethyl.

- Biological Activity : Selective SK1 inhibitor (6.1-fold selectivity over SK2), critical in cancer and inflammatory pathways .

- Features : The octylphenethyl group enhances membrane permeability and target engagement, whereas the naphthalene analogue’s bulkiness may limit cellular uptake .

Neurologically Active Analogues

Compound : 1-(4-Methoxybenzyl)piperidin-3-ol

- Key Differences : Smaller 4-methoxybenzyl group replaces naphthalene.

- Biological Activity: Potential modulator of neurotransmitter receptors (e.g., serotonin, dopamine), suggesting applications in neurological disorders .

Anticancer Derivatives

Compound : 1-(4-Nitrophenyl)piperidin-3-ol

- Key Differences : Nitrophenyl group instead of naphthalene.

- Biological Activity : Exhibits anticancer activity (IC50 = 12.5 μM against breast cancer) via apoptosis induction .

- Features : The nitro group’s electron-withdrawing nature reduces piperidine basicity, altering pharmacokinetics compared to the electron-rich naphthalene analogue .

Data Table: Key Structural and Functional Comparisons

Mechanistic and Pharmacokinetic Insights

- Aromatic Group Impact: Naphthalene: Enhances π-π stacking with hydrophobic protein pockets but may reduce solubility. Chloroquinoline/Phenethyl: Improves target specificity in viral or enzymatic contexts .

- Hydroxyl Position : The 3-OH group in piperidine is critical for hydrogen bonding in SK1 inhibition and receptor modulation, whereas 4-OH analogues (e.g., RB-005) show reduced selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.